molecular formula C17H15N5O5S B2554480 2-((1,3-二甲基-2,4-二氧代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-基)硫代)-N-(3-硝基苯基)乙酰胺 CAS No. 900005-60-9

2-((1,3-二甲基-2,4-二氧代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-基)硫代)-N-(3-硝基苯基)乙酰胺

货号 B2554480
CAS 编号: 900005-60-9
分子量: 401.4
InChI 键: VSXLLWFJSSNDQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound . The pyrimidine ring system, which is part of the larger pyrido[2,3-d]pyrimidin system, is a key component of many important biomolecules, including the nucleic acids DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin ring system, along with a thioacetamide group and a nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the nitrophenyl group might make this compound more polar, and therefore more soluble in polar solvents .

科学研究应用

合成和抗菌活性

已合成含有吡啶并[2,3-d]嘧啶-5-基部分的化合物,并评估了它们的抗菌性能。例如,Bondock 等人 (2008) 对合成含有安替比林部分的新杂环化合物进行了一项研究,该化合物显示出抗菌活性。这表明具有吡啶并[2,3-d]嘧啶核心的化合物可能是开发新抗菌剂的潜在候选物 (Bondock 等人,2008)

放射性配体成像

与所讨论化合物类似的结构复杂分子的另一个研究应用是用于经 PET 成像的转位蛋白 (18 kDa) 的放射性配体成像。Dollé 等人 (2008) 讨论了用于转位蛋白成像的选择性放射性配体的放射性合成,表明此类化合物在诊断成像和神经和精神疾病研究中的潜力 (Dollé 等人,2008)

利尿、利钠和利钾活性

Monge 等人 (1993) 探讨了 2-芳基-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-4-酮衍生物在雄性 Wistar 大鼠中的利尿、利钠和利钾活性,表明此类化合物在肾脏和心血管研究中的效用 (Monge 等人,1993)

抗惊厥剂

已研究由 4,6-二甲基-2-硫代嘧啶合成的硫代乙酰胺衍生物作为可能的抗惊厥剂,表明吡啶并[2,3-d]嘧啶-5-基衍生物在神经研究和治疗开发中的应用 (Severina 等人,2020)

作用机制

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

未来方向

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide' involves the reaction of 3-nitroaniline with ethyl chloroacetate to form ethyl 3-nitrophenylacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate. The hydrazinecarboxylate is then reacted with 1,3-dimethylbarbituric acid to form the desired compound.", "Starting Materials": [ "3-nitroaniline", "ethyl chloroacetate", "thiosemicarbazide", "1,3-dimethylbarbituric acid" ], "Reaction": [ "Step 1: React 3-nitroaniline with ethyl chloroacetate in the presence of a base to form ethyl 3-nitrophenylacetate.", "Step 2: React ethyl 3-nitrophenylacetate with thiosemicarbazide in the presence of a base to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate.", "Step 3: React ethyl 2-(3-nitrophenyl)hydrazinecarboxylate with 1,3-dimethylbarbituric acid in the presence of a base to form the desired compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide'." ] }

CAS 编号

900005-60-9

分子式

C17H15N5O5S

分子量

401.4

IUPAC 名称

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23)

InChI 键

VSXLLWFJSSNDQT-UHFFFAOYSA-N

SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。